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CAS No.: 57105-64-3
Cat. No.: B11991536
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Technical Monograph: 2-Dimethylamino-3-
nitrofluorene

Structural Dynamics, Synthetic Architecture, and Mutagenic Mechanisms

Executive Summary

2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3) represents a critical structural probe in
the study of aromatic amine mutagenesis and solvatochromic dynamics. Unlike its planar
analogs, this molecule exhibits a distinct "ortho-effect"—a steric clash between the bulky
dimethylamino group at position C2 and the nitro group at position C3. This interaction forces a
deviation from planarity, decoupling the electronic conjugation and altering both its
spectroscopic signature and biological intercalation potential.

This guide provides a definitive technical analysis of the compound, moving beyond basic
identification to explore the causal relationships between its twisted molecular geometry and its
reactivity. It serves as a foundational reference for researchers investigating nitroarene
toxicology and non-linear optical (NLO) materials.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b11991536#bc-rfq
https://www.benchchem.com/product/b11991536/docs?utm_src=pdf-body#2-dimethylamino-3-nitrofluorene-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11991536?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Architecture & Physicochemical Profile[1]
The Ortho-Twist Phenomenon

The defining feature of 2-dimethylamino-3-nitrofluorene is the Steric Inhibition of Resonance.
In a standard fluorene system, substituents are coplanar, maximizing

-orbital overlap. However, the van der Waals radii of the oxygen atoms in the nitro group and
the methyl protons in the dimethylamino group overlap significantly when placed at the 2,3-
vicinal positions.

o Consequence: The nitro group rotates out of the fluorene plane (dihedral angle

).

» Electronic Effect: This twist reduces the "push-pull" charge transfer efficiency from the amino
donor to the nitro acceptor, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption
compared to the theoretical planar maximum.

e Solubility: The disruption of planarity decreases

-stacking interactions in the crystal lattice, slightly enhancing solubility in organic solvents
compared to the unsubstituted 2-nitrofluorene.

Key Properties Table
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Property Specification Technical Note
N,N-dimethyl-3-nitro-9H-
IUPAC Name
fluoren-2-amine
CAS Number 57105-64-3
Molecular Formula C15H14N202
Molecular Weight 254.29 g/mol
Deep Yellow/Orange Color intensity modulated by
Appearance . . o
Crystalline Solid steric twist.
Highly lipophilic; crosses
LogP (Calc) ~3.5-3.8 cellular membranes via
passive diffusion.
Aprotic; cannot act as a donor
H-Bond Donors 0 (unlike 2-amino-3-

nitrofluorene).

Donor-Acceptor (D- 2-NMe: (Donor) / 3-NO2

-A) (Acceptor).

Electronic Character

Optimized Synthetic Pathway

Direct nitration of 2-dimethylaminofluorene is prone to oxidative degradation and complex
isomeric mixtures. The following protocol utilizes a protection-deprotection strategy to ensure
regiochemical fidelity.

Reaction Logic

o Acetylation: Masks the amine to prevent oxidation and control directing effects.

o Regioselective Nitration: The acetylamino group directs ortho (position 3) and para (position
7). The 3-isomer is separated.[1]

o Hydrolysis: Restores the free amine.
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e Reductive Methylation: Converts the primary amine to the dimethyl derivative without over-
alkylation to quaternary salts.

Synthesis Workflow Diagram
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Figure 1: Regioselective synthesis pathway avoiding oxidative degradation of the amino group.
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Analytical Signhatures (Expected)

Due to the rarity of reference spectra, the following signatures are derived from substituent
shielding constants and analog comparisons.

Proton NMR (*H-NMR, 400 MHz, CDCIs)

e 8.40 - 8.60 ppm (s, 1H, H-4): The proton at position 4 is strongly deshielded by the adjacent
nitro group (anisotropy and electron withdrawal). This is the most downfield signal.

e 7.80-7.90 ppm (m, 2H, H-5, H-8): Pseudo-ortho protons on the distal ring.
e 7.30 - 7.50 ppm (m, 2H, H-6, H-7): Distal ring aromatic protons.

e 7.10-7.20 ppm (s, 1H, H-1): The proton at position 1 is shielded by the ortho-dimethylamino
group and lacks the direct deshielding of the nitro group.

e 3.80 - 3.90 ppm (s, 2H, H-9): Methylene bridge protons.

e 2.90 - 3.00 ppm (s, 6H, N-Mez2): Characteristic singlet for the dimethylamino group. Note: If
steric hindrance is severe, this may broaden or split at low temperatures due to restricted
rotation.

Biological Interface: Mutagenicity & Toxicology

The toxicity of 2-dimethylamino-3-nitrofluorene is governed by its metabolic activation.
Unlike direct intercalators, this compound requires enzymatic reduction to become genotoxic.

The Nitroreduction Activation Loop

The compound is a "pro-mutagen.” The nitro group must be reduced to a hydroxylamine, which
is then esterified (O-acetylation or sulfation) to form a highly electrophilic nitrenium ion. This ion
attacks the C8 position of Guanine in DNA.

Critical Insight: The presence of the dimethylamino group at C2 alters this pathway compared
to 2-nitrofluorene. The bulky NMe2 group can sterically hinder the necessary nitroreductase
enzymes, potentially modulating mutagenic potency compared to the unmethylated analog.
However, once activated, the bifunctional nature (amino + nitro) creates complex DNA adducts.

Metabolic Pathway Diagram
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Figure 2: Metabolic activation pathway leading to genotoxicity.

Handling and Safety Protocols

o Hazard Class: Suspected Carcinogen / Mutagen (Category 2).
» Containment: Handle exclusively in a Class Il Biological Safety Cabinet (BSC).

o Deactivation: Contaminated glassware should be treated with 10% bleach (sodium
hypochlorite) or piranha solution (if compatible) to oxidize the amine/nitro functionalities

before disposal.

e Storage: -20°C, under Argon/Nitrogen. Protect from light (nitro compounds are photolabile).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CASTJ%IR 5 %391 _Chemicalbook [chemicalbook.com]

e To cite this document: BenchChem. ["2-Dimethylamino-3-nitrofluorene” molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11991536/docs#2-dimethylamino-3-nitrofluorene-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11991536?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

